Kelampayoside A

Descripción general

Descripción

Kelampayoside A is a natural product that belongs to the Sophoraceae family. It is a yellow crystalline solid with good solubility and a molecular formula of C20H30O13. This compound exhibits a variety of biological activities, including anti-inflammatory, antibacterial, and anti-tumor effects . It is primarily used in drug research and development, especially in the treatment of cancer .

Métodos De Preparación

Kelampayoside A is mainly extracted from Sophoraceae plants. The extraction process typically involves grinding, soaking, and extracting the plant material. The extracted material is then purified and crystallized to obtain this compound with high purity .

Análisis De Reacciones Químicas

Kelampayoside A undergoes various chemical reactions, including oxidation and reduction. It shows antioxidative activity with an EC50 value of 35.7 µg/mL in the DPPH assay . Common reagents and conditions used in these reactions include oxidizing agents and specific assay conditions to measure antioxidative properties. The major products formed from these reactions are typically related to its antioxidative and anti-inflammatory properties .

Aplicaciones Científicas De Investigación

Chemistry Applications

Kelampayoside A serves as a reference compound in various antioxidative assays and chemical studies. Its ability to neutralize free radicals makes it a valuable tool in evaluating the effectiveness of other compounds in oxidative stress research. The compound's antioxidative activity has been quantified with an EC50 value of 35.7 µg/mL in the DPPH assay, indicating its potency as a free radical scavenger.

Anti-Inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and modulate immune responses, making it relevant for studies on inflammatory diseases .

Antibacterial Properties

This compound has demonstrated antibacterial activity against various pathogens. Studies have identified its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing natural antibacterial agents .

Anti-Tumor Effects

The compound is being investigated for its anti-tumor properties. Preliminary studies indicate that this compound can induce apoptosis in cancer cells, particularly colon cancer cells (Caco-2), showcasing its potential as a candidate for cancer treatment .

Medical Applications

This compound's role as an antioxidant positions it as a potential therapeutic agent in managing diseases associated with oxidative stress, including diabetes and cardiovascular diseases. Its ability to scavenge free radicals may contribute to improved health outcomes in these conditions .

Case Study 1: Antioxidative Properties

A study assessed the antioxidative effects of this compound alongside other compounds using the DPPH assay. Results indicated that this compound exhibited superior scavenging abilities compared to several flavonoids, highlighting its potential as a natural antioxidant .

Case Study 2: Anti-Cancer Activity

In vitro studies on Caco-2 colon cancer cells showed that treatment with this compound resulted in significant cytotoxicity, with cell viability decreasing markedly at concentrations above 100 µg/mL. This suggests that further exploration into its mechanisms could lead to new cancer therapies .

Case Study 3: Anti-Inflammatory Mechanisms

Research conducted on inflammatory markers revealed that this compound significantly reduced levels of TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli. This positions the compound as a promising candidate for developing treatments for chronic inflammatory diseases .

Mecanismo De Acción

Kelampayoside A exerts its effects primarily through its antioxidative and anti-inflammatory properties. It inhibits the production of inflammatory mediators, thereby reducing inflammation . The molecular targets and pathways involved include various enzymes and signaling pathways related to oxidative stress and inflammation .

Comparación Con Compuestos Similares

Kelampayoside A is unique due to its specific combination of antioxidative, anti-inflammatory, and anti-tumor properties. Similar compounds include other phenolic glycosides and natural products with antioxidative activities, such as flavonoids and lignans . this compound stands out due to its specific biological activities and potential therapeutic applications .

Actividad Biológica

Kelampayoside A is a natural glycoside compound derived from the plant Neolamarckia cadamba. It has garnered significant attention in the scientific community due to its diverse biological activities, particularly its antioxidant and anticancer properties. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.

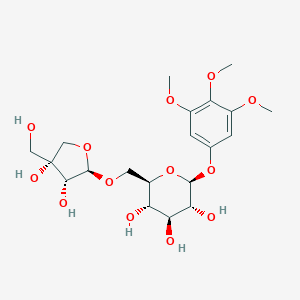

Chemical Structure and Properties

This compound is chemically classified as 3,4,5-trimethoxyphenyl-1-O-beta-D-apiofuranosyl-(1→6)-O-beta-D-glucopyranoside, with the molecular formula and a molecular weight of approximately 478.45 g/mol. Its structural features contribute significantly to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 478.44 g/mol |

| EC50 (DPPH Assay) | 35.7 µg/mL |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 735.9 ± 60.0 °C |

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The compound has demonstrated an effective concentration (EC50) of 35.7 µg/mL in DPPH assays, indicating its capacity to scavenge free radicals and reduce oxidative damage . This activity is significant for potential therapeutic applications in diseases associated with oxidative stress.

The antioxidant mechanism of this compound involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. This property is essential for protecting cells from oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on different cancer cell lines using various concentrations ranging from 100 to 500 µg/mL. The results showed a significant reduction in cell viability compared to control groups, suggesting its potential as an anticancer agent .

| Cell Line | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 100 | 75 |

| MCF-7 | 200 | 50 |

| MCF-7 | 500 | 20 |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It has shown potential in downregulating nitric oxide (NO) production in inflammatory conditions, which is crucial for managing diseases characterized by chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects. This activity suggests its utility in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other glycosides and phenolic compounds known for their biological activities. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Quercetin Glycosides | Flavonoid Glycosides | Strong antioxidant properties |

| Rutin | Flavonoid Glycoside | Anti-inflammatory effects |

| Kaempferol Glycosides | Flavonoid Glycosides | Antioxidant and anticancer activity |

| Apigenin Glycosides | Flavonoid Glycosides | Neuroprotective effects |

What distinguishes this compound is its unique glycosidic structure that may enhance its efficacy against specific types of oxidative damage or cellular stressors compared to other flavonoids.

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O13/c1-27-10-4-9(5-11(28-2)16(10)29-3)32-18-15(24)14(23)13(22)12(33-18)6-30-19-17(25)20(26,7-21)8-31-19/h4-5,12-15,17-19,21-26H,6-8H2,1-3H3/t12-,13-,14+,15-,17+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGKQISENBKOCA-FHXQZXMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317142 | |

| Record name | Kelampayoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kelampayoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87562-76-3 | |

| Record name | Kelampayoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87562-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kelampayoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kelampayoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 - 134 °C | |

| Record name | Kelampayoside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.